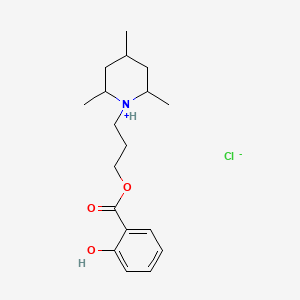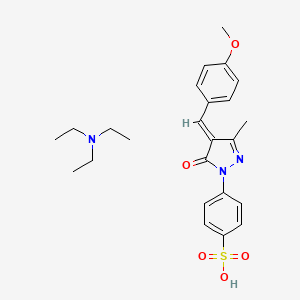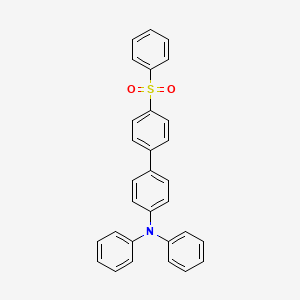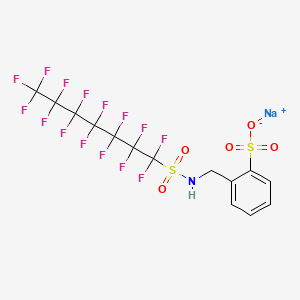
((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound with the molecular formula C14H8F15NO5S2.Na . This compound is characterized by the presence of a pentadecafluoroheptyl group, a sulfonyl group, and a benzenesulfonic acid moiety. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of ((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves several steps. One common method includes the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . . The final step involves the reaction with sodium hydroxide to form the sodium salt of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl fluorides under mild conditions using readily available reagents.
Reduction: The sulfonyl group can be reduced to form sulfonamides.
Substitution: It can undergo substitution reactions, such as the Sandmeyer reaction, where the amino group is replaced by other nucleophiles.
Common reagents used in these reactions include nitrous acid, sodium nitrite, and strong acids like hydrochloric acid . Major products formed from these reactions include sulfonamides, sulfonyl fluorides, and substituted benzenesulfonic acids.
Scientific Research Applications
((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl fluorides and sulfonamides.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.
Mechanism of Action
The mechanism of action of ((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can form stable covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity . This interaction is crucial in its role as an enzyme inhibitor and in protein modification studies.
Comparison with Similar Compounds
Similar compounds to ((((Pentadecafluoroheptyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt include:
Methanesulfonic acid: Known for its strong acidity and use in green chemistry applications.
Benzenesulfonic acid: A simpler aromatic sulfonic acid used in various industrial applications.
p-Toluenesulfonic acid: Commonly used as a catalyst in organic synthesis.
What sets this compound apart is its unique combination of a highly fluorinated alkyl group and a sulfonyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
68299-29-6 |
|---|---|
Molecular Formula |
C14H7F15NNaO5S2 |
Molecular Weight |
641.3 g/mol |
IUPAC Name |
sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C14H8F15NO5S2.Na/c15-8(16,9(17,18)11(21,22)13(25,26)27)10(19,20)12(23,24)14(28,29)37(34,35)30-5-6-3-1-2-4-7(6)36(31,32)33;/h1-4,30H,5H2,(H,31,32,33);/q;+1/p-1 |
InChI Key |
OYGLSOGXCCTKQB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


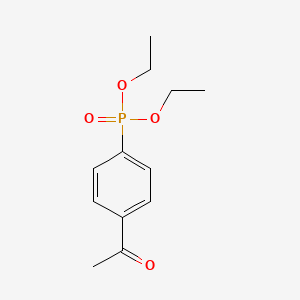

![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)
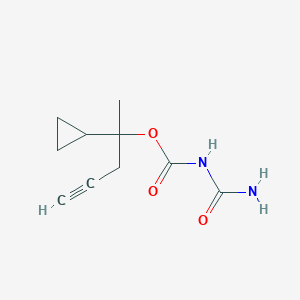
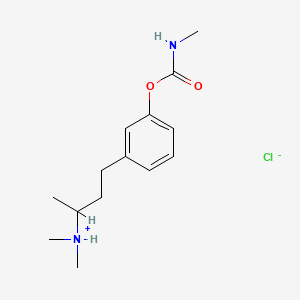
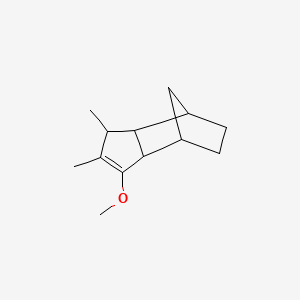
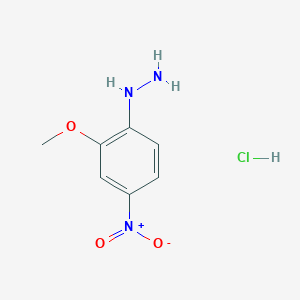
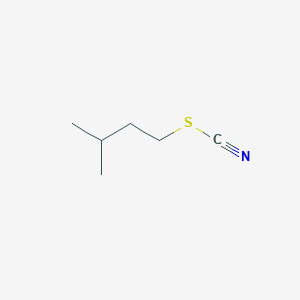
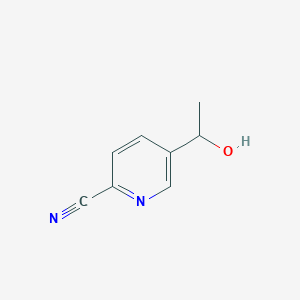
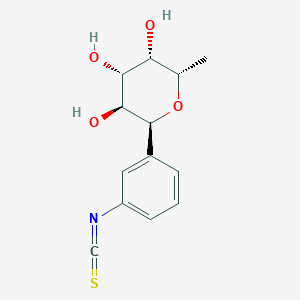
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
